![molecular formula C18H14O3 B8240613 8-Acetyl-6-methyl-2-phenyl-chromen-4-one](/img/structure/B8240613.png)
8-Acetyl-6-methyl-2-phenyl-chromen-4-one
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Overview
Description
8-Acetyl-6-methyl-2-phenyl-chromen-4-one is a chemical compound belonging to the class of chromones, which are known for their diverse biological activities. This compound is characterized by its chromen-4-one core structure, substituted with acetyl, methyl, and phenyl groups. Chromones are widely studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one typically involves the Pechmann condensation reaction. This reaction is carried out by condensing a phenol derivative with a β-ketoester in the presence of a strong acid catalyst, such as sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 100-150°C for several hours to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Acetyl-6-methyl-2-phenyl-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted chromones, which can exhibit different biological activities .
Scientific Research Applications
1.1. Enzyme Inhibition
One of the prominent applications of 8-acetyl-6-methyl-2-phenyl-chromen-4-one is its role as an inhibitor of specific enzymes. Research has demonstrated that derivatives of chromones, including this compound, exhibit significant inhibitory activity against sirtuins, particularly SIRT2, which is implicated in aging and neurodegenerative diseases. Studies have shown that modifications to the chromone structure can enhance their inhibitory potency, making them promising candidates for further development as therapeutic agents against age-related disorders .
1.2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Chromone derivatives are known to scavenge free radicals and inhibit lipid peroxidation, which can contribute to cellular damage and aging. This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases .
2.1. Cytotoxic Effects
This compound has shown cytotoxic effects against various cancer cell lines. For instance, studies have indicated that certain derivatives exhibit significant inhibitory activity against HepG2 liver cancer cells with IC50 values indicating potent cytotoxicity . The mechanism behind this activity often involves the induction of apoptosis and cell cycle arrest.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HepG2 | 4.71 ± 0.72 |
Doxorubicin | HepG2 | 0.31 ± 0.48 |
3.1. Acetylcholinesterase Inhibition
The compound has been explored for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of Alzheimer's disease. Research indicates that chromone derivatives can effectively inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function . The structure-activity relationship studies suggest that modifications to the chromone core can enhance binding affinity to the enzyme.
4.1. Antifungal and Antibacterial Activities
This compound has demonstrated antimicrobial properties against various bacterial and fungal strains. Studies have indicated moderate to high activity against Gram-positive and Gram-negative bacteria as well as several fungal species, suggesting its potential use in developing new antimicrobial agents .
Microorganism | Activity |
---|---|
Staphylococcus aureus | Significant |
Escherichia coli | Moderate |
Candida albicans | Moderate |
5.1. Structural Modifications and Biological Evaluation
Recent research has focused on synthesizing various derivatives of this compound to enhance its biological activity. For example, modifications involving piperazine groups have shown improved affinity for serotonin receptors, indicating potential applications in treating mood disorders .
5.2. Computational Studies
Computational methods have been employed to predict the binding interactions of this compound with target enzymes and receptors, aiding in the rational design of more potent derivatives . Molecular docking studies have provided insights into how structural changes can influence pharmacological effects.
Mechanism of Action
The mechanism of action of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB).
Pathways Involved: It modulates the expression of pro-inflammatory cytokines and inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Similar in structure but lacks the acetyl and phenyl groups, leading to different biological activities.
Coumarin: Another chromone derivative with a simpler structure, known for its anticoagulant properties.
Uniqueness
8-Acetyl-6-methyl-2-phenyl-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chromone derivatives. Its acetyl and phenyl groups contribute to its enhanced anti-inflammatory and anticancer properties, making it a valuable compound for further research and development .
Biological Activity
8-Acetyl-6-methyl-2-phenyl-chromen-4-one, a member of the chromone family, exhibits a range of biological activities that make it a compound of interest in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Overview of the Compound
This compound is characterized by its chromen-4-one core structure with specific substitutions that enhance its biological activities. Chromones are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Synthesis
The synthesis of this compound typically involves the Pechmann condensation reaction . This method condenses a phenol derivative with a β-ketoester in the presence of a strong acid catalyst, usually sulfuric acid. The reaction conditions generally require heating between 100°C to 150°C for several hours.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth and fungal infections. For instance, studies have reported its potential against Toxoplasma gondii, highlighting its role as an antiprotozoal agent .
Anti-inflammatory Properties
The compound has demonstrated notable anti-inflammatory effects. It modulates the expression of pro-inflammatory cytokines and inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies have shown that it can reduce inflammation markers significantly compared to standard anti-inflammatory drugs .
Anticancer Activity
This compound has been evaluated for its anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and causing cell cycle arrest. Its mechanism involves interaction with nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial in cancer progression .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer pathways.
- Cytokine Modulation : The compound reduces the levels of pro-inflammatory cytokines.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.
Comparative Analysis with Related Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Chroman-4-one | Lacks acetyl and phenyl groups | Limited biological activities |
Coumarin | Simpler structure | Known for anticoagulant properties |
Flavone | Different substitution pattern | Various pharmacological activities |
This compound | Unique acetyl and phenyl substitutions | Enhanced anti-inflammatory and anticancer effects |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The compound showed significant inhibition at concentrations as low as 50 µg/mL .
- Anti-inflammatory Assessment : In a controlled experiment comparing the compound to diclofenac sodium, this compound exhibited an inhibition percentage of 93.80% at 1 mM concentration, indicating superior anti-inflammatory potential .
- Cancer Cell Proliferation Study : Research involving various cancer cell lines demonstrated that treatment with this compound resulted in a reduction of cell viability by over 70%, showcasing its potential as an anticancer agent .
Properties
IUPAC Name |
8-acetyl-6-methyl-2-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-11-8-14(12(2)19)18-15(9-11)16(20)10-17(21-18)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYCRGLXGVKBJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)C)OC(=CC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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